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molecular formula C12H15NO2 B8797873 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)-

3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)-

Cat. No. B8797873
M. Wt: 205.25 g/mol
InChI Key: RGHMPTHWVVRXHW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt (Preparation 120, 6 g, 17.2 mmol) was dissolved in ethanol (140 ml) and saturated with hydrogen chloride (gas). The reaction mixture was heated under reflux for 18 h before concentrating in vacuo. The crude residue was dissolved in dichloromethane (150 ml) and washed with sodium hydrogen carbonate (150 ml). The organic layer was collected and washed again with sodium hydrogen carbonate (2×100 ml) before drying (Na2SO4) and concentrating in vacuo to give the title compound as a yellow oil (3.64 g, 100%).
Name
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]12(CS(O)(=O)=O)C(C)(C)C(CC1)C[C:2]2=O.[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([OH:28])=[O:27])[NH:17]1>C(O)C.Cl>[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([O:28][CH2:1][CH3:2])=[O:27])[NH:17]1 |f:0.1|

Inputs

Step One
Name
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
Quantity
6 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.C2NC(CC1=CC=CC=C21)C(=O)O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in dichloromethane (150 ml)
WASH
Type
WASH
Details
washed with sodium hydrogen carbonate (150 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed again with sodium hydrogen carbonate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07494992B2

Procedure details

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt (Preparation 120, 6 g, 17.2 mmol) was dissolved in ethanol (140 ml) and saturated with hydrogen chloride (gas). The reaction mixture was heated under reflux for 18 h before concentrating in vacuo. The crude residue was dissolved in dichloromethane (150 ml) and washed with sodium hydrogen carbonate (150 ml). The organic layer was collected and washed again with sodium hydrogen carbonate (2×100 ml) before drying (Na2SO4) and concentrating in vacuo to give the title compound as a yellow oil (3.64 g, 100%).
Name
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]12(CS(O)(=O)=O)C(C)(C)C(CC1)C[C:2]2=O.[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([OH:28])=[O:27])[NH:17]1>C(O)C.Cl>[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH:18]([C:26]([O:28][CH2:1][CH3:2])=[O:27])[NH:17]1 |f:0.1|

Inputs

Step One
Name
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
Quantity
6 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.C2NC(CC1=CC=CC=C21)C(=O)O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in dichloromethane (150 ml)
WASH
Type
WASH
Details
washed with sodium hydrogen carbonate (150 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed again with sodium hydrogen carbonate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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